4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid
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Overview
Description
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further substituted with a 2-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(3E)-6-(4-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a benzonitrile group instead of benzoic acid.
Pinacol boronic esters: Used in similar coupling reactions but with different functional groups.
Uniqueness
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
823227-27-6 |
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Molecular Formula |
C20H11NO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzoic acid |
InChI |
InChI=1S/C20H11NO2/c21-15-19-10-6-5-9-17(19)8-4-2-1-3-7-16-11-13-18(14-12-16)20(22)23/h1-2,5-6,9-14H,(H,22,23) |
InChI Key |
CEOLZZHYSDTCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C(=O)O)C#N |
Origin of Product |
United States |
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